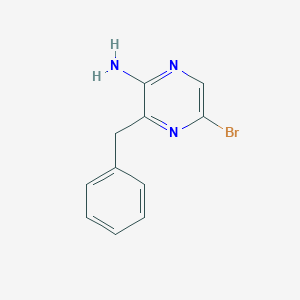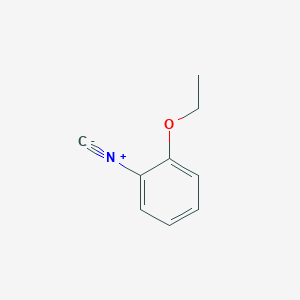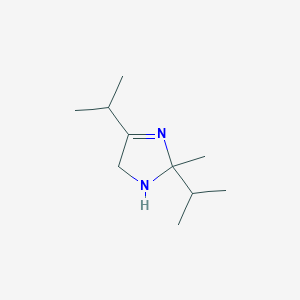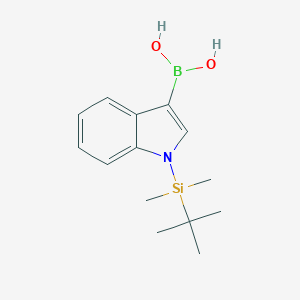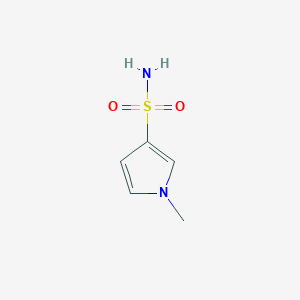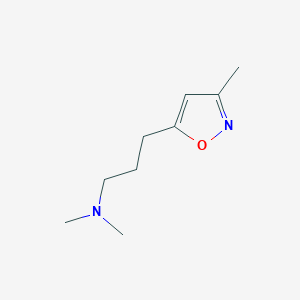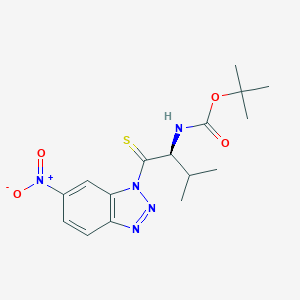
N,N-Diallylcyanothioformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diallylcyanothioformamide (DCTF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DCTF is a yellowish crystalline solid that is synthesized by the reaction of diallylamine with carbon disulfide in the presence of an acid catalyst.
Mécanisme D'action
The mechanism of action of N,N-Diallylcyanothioformamide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death in cancer cells and can also inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
N,N-Diallylcyanothioformamide has been shown to have various biochemical and physiological effects. In cancer cells, N,N-Diallylcyanothioformamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In viruses and bacteria, N,N-Diallylcyanothioformamide has been shown to inhibit replication and reduce infectivity. In plants, N,N-Diallylcyanothioformamide has been shown to regulate growth and increase yield.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Diallylcyanothioformamide in lab experiments is its low cost and easy availability. Another advantage is its versatility, as it can be used in various fields of scientific research. However, one limitation of using N,N-Diallylcyanothioformamide is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research on N,N-Diallylcyanothioformamide. One direction is to study its potential applications in the field of nanomaterial synthesis, as it has been shown to be a versatile precursor for the synthesis of various nanomaterials. Another direction is to study its potential applications in the field of medicine, as it has shown promising results in the treatment of cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of N,N-Diallylcyanothioformamide and its potential toxicity.
Méthodes De Synthèse
The synthesis of N,N-Diallylcyanothioformamide involves the reaction of diallylamine with carbon disulfide in the presence of an acid catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. The yield of N,N-Diallylcyanothioformamide can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
N,N-Diallylcyanothioformamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N,N-Diallylcyanothioformamide has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, N,N-Diallylcyanothioformamide has been used as a pesticide and as a growth regulator for plants. In material science, N,N-Diallylcyanothioformamide has been used as a precursor for the synthesis of various nanomaterials such as metal sulfides, metal oxides, and metal nitrides.
Propriétés
Numéro CAS |
178811-54-6 |
|---|---|
Nom du produit |
N,N-Diallylcyanothioformamide |
Formule moléculaire |
C8H10N2S |
Poids moléculaire |
166.25 g/mol |
Nom IUPAC |
1-cyano-N,N-bis(prop-2-enyl)methanethioamide |
InChI |
InChI=1S/C8H10N2S/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-6H2 |
Clé InChI |
MLYKDCUXEREXFX-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=S)C#N |
SMILES canonique |
C=CCN(CC=C)C(=S)C#N |
Synonymes |
Carbonocyanidothioic amide, di-2-propenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
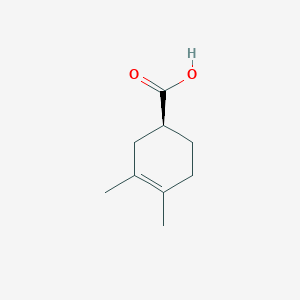
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)

